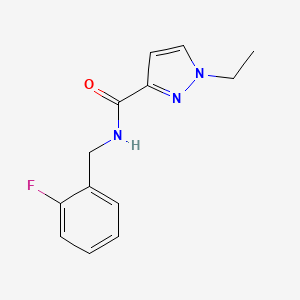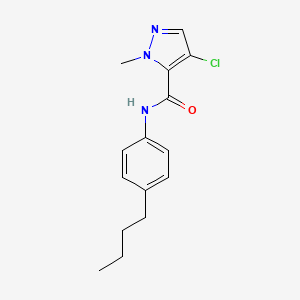
N-(4-butylphenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butylphenyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide, commonly known as BPC-157, is a peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. BPC-157 is a stable gastric pentadecapeptide that is derived from human gastric juice. It has been shown to have a wide range of effects, including accelerating the healing process of various tissues, reducing inflammation, and improving blood flow.
Wirkmechanismus
The exact mechanism of action of BPC-157 is not fully understood. However, it has been shown to activate several signaling pathways that are involved in the healing process, including the FAK/PI3K/Akt pathway and the ERK1/2 pathway. BPC-157 also stimulates the production of growth factors, including VEGF and FGF-2, which play a crucial role in tissue repair and regeneration.
Biochemical and Physiological Effects:
BPC-157 has been shown to have a wide range of biochemical and physiological effects. It has been shown to accelerate the healing process of various tissues, reduce inflammation, and improve blood flow. BPC-157 also stimulates the production of growth factors, which play a crucial role in tissue repair and regeneration. Additionally, BPC-157 has been shown to have neuroprotective effects, including protecting against oxidative stress and reducing apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BPC-157 for lab experiments is its stability. BPC-157 is a stable peptide that can be stored for long periods without degradation. Additionally, BPC-157 is relatively easy to synthesize using SPPS, which makes it readily available for research purposes. However, one limitation of BPC-157 is its relatively high cost compared to other peptides.
Zukünftige Richtungen
There are several future directions for research on BPC-157. One area of interest is the potential use of BPC-157 for the treatment of neurological disorders, including Alzheimer's disease and Parkinson's disease. BPC-157 has been shown to have neuroprotective effects, and further research is needed to determine its potential therapeutic applications in this area. Additionally, further research is needed to determine the optimal dosage and administration of BPC-157 for various conditions.
Synthesemethoden
BPC-157 is synthesized by solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The process involves the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid support. The final product is then cleaved from the support and purified using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
BPC-157 has been extensively studied for its potential therapeutic applications. It has been shown to accelerate the healing process of various tissues, including bone, muscle, tendon, and ligament. BPC-157 has also been shown to reduce inflammation and improve blood flow, which may be beneficial for the treatment of a wide range of conditions, including arthritis, inflammatory bowel disease, and cardiovascular disease.
Eigenschaften
IUPAC Name |
N-(4-butylphenyl)-4-chloro-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O/c1-3-4-5-11-6-8-12(9-7-11)18-15(20)14-13(16)10-17-19(14)2/h6-10H,3-5H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWGAXVMJQRSDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=C(C=NN2C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

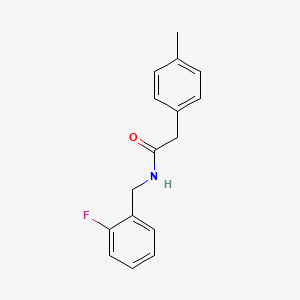
![2-(4-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide](/img/structure/B5348559.png)
![2-[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B5348560.png)
![(1R*,2R*,6S*,7S*)-4-[(6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5348561.png)
![6-methyl-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5348570.png)
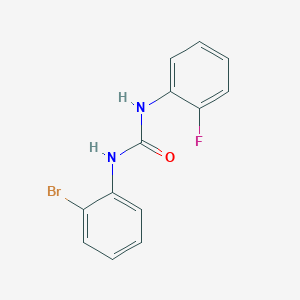
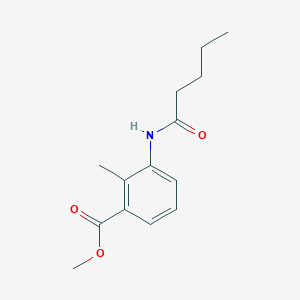
![rel-(4aS,8aR)-6-(1-cyclohexen-1-ylacetyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5348585.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5348600.png)
![6-{[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]carbonyl}-2,3-dimethyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5348607.png)
![4-[2-(benzyloxy)-5-chlorobenzoyl]morpholine](/img/structure/B5348623.png)
![4-{2,2-dimethyl-3-[4-(3-methylbenzyl)-1-piperazinyl]propyl}morpholine](/img/structure/B5348625.png)
![6-iodo-3-(3-methoxyphenyl)-2-[2-(2-thienyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5348630.png)
